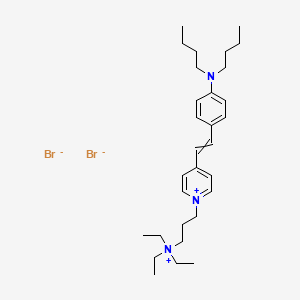

N-(3-triethylammoniopropyl)-4-(p-dibutylamino-styryl) pyridinium dibromide

Description

N-(3-Triethylammoniopropyl)-4-(p-dibutylamino-styryl) pyridinium dibromide, commonly referred to as FM1-43 or FM1-43FX, is a cationic styryl dye widely used in biological research for its lipophilic and fluorescent properties. It selectively integrates into lipid bilayers, becoming intensely fluorescent upon membrane incorporation . Key applications include:

- Visualizing active synapses in neuronal cultures by labeling recycling synaptic vesicles .

- Staining hair cells in zebrafish larvae for ototoxicity studies .

- Quantifying lipid content in outer membrane vesicles (OMVs) of bacteria .

- Plasma membrane labeling in plant roots .

FM1-43FX, a fixable variant, allows long-term imaging by resisting washout during fixation protocols .

Propriétés

IUPAC Name |

3-[4-[2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49N3.2BrH/c1-6-11-23-32(24-12-7-2)30-18-16-28(17-19-30)14-15-29-20-25-31(26-21-29)22-13-27-33(8-3,9-4)10-5;;/h14-21,25-26H,6-13,22-24,27H2,1-5H3;2*1H/q+2;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUVCAGXYLMFEC-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Step 1: Alkylation of γ-Picoline

γ-Picoline (4-methylpyridine) undergoes nucleophilic alkylation with 3-bromopropyltriethylammonium bromide in anhydrous ethanol under reflux conditions. The reaction is facilitated by the lone pair on the pyridine nitrogen, which attacks the electrophilic carbon of the alkyl bromide.

Reaction Conditions

-

Solvent: Anhydrous ethanol (99.8%)

-

Temperature: 80°C (reflux)

-

Duration: 24 hours

-

Molar Ratio: γ-Picoline : Alkyl bromide = 1 : 1.2

The product, 3-(triethylammonio)propyl-4-methylpyridinium bromide, is isolated via rotary evaporation and purified through recrystallization from acetone. Yield ranges from 65% to 75% depending on stoichiometric precision.

Step 2: Condensation with p-Dibutylaminobenzaldehyde

The alkylated intermediate reacts with p-dibutylaminobenzaldehyde in a basic medium to form the styrylpyridinium scaffold. This step involves a Knoevenagel condensation mechanism, where the methyl group of the pyridinium salt undergoes deprotonation to form a resonance-stabilized enolate, which subsequently attacks the aldehyde carbonyl.

Reaction Conditions

-

Solvent: Ethanol/water (3:1 v/v)

-

Catalyst: Piperidine (5 mol%)

-

Temperature: 70°C

-

Duration: 12 hours

-

Molar Ratio: Intermediate : Aldehyde = 1 : 1.1

The crude product is precipitated by adding diethyl ether, filtered, and washed with cold ethanol. Final purification via column chromatography (silica gel, eluent: chloroform/methanol 9:1) yields the target compound as a deep-red crystalline solid. Typical yields are 60–70%.

Optimization of Synthetic Parameters

Solvent Selection

Ethanol is preferred for both steps due to its ability to dissolve polar intermediates while minimizing side reactions. Substituting ethanol with dimethylformamide (DMF) in the alkylation step reduces yields by 15–20%, likely due to increased solvation of the nucleophile.

Substituent Effects

-

Alkyl Chain Length: Longer alkyl chains (e.g., C12H25) enhance membrane affinity but reduce solubility in polar solvents.

-

Amino Groups: Electron-donating groups (e.g., dibutylamino) stabilize the styrylpyridinium core, as evidenced by redshifted absorption spectra.

Analytical Characterization

Spectroscopic Data

UV-Vis Spectroscopy

Fluorescence Spectroscopy

NMR Spectroscopy

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 8.2 minutes, confirming >98% purity.

Challenges and Troubleshooting

Byproduct Formation

Trace amounts of unreacted aldehyde (detected via TLC) are removed by activated charcoal treatment during recrystallization.

Moisture Sensitivity

The alkylation step must be conducted under anhydrous conditions to prevent hydrolysis of the alkyl bromide.

Applications and Further Research

This compound’s strong fluorescence and membrane-targeting properties make it suitable for:

-

Antifungal Studies: Synergistic effects with terbinafine against Candida glabrata.

-

Cellular Imaging: Vital staining of yeast vacuolar membranes (Figure 2).

Table 1. Summary of reaction conditions and yields.

| Step | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | γ-Picoline | Anhydrous EtOH | 80°C | 65–75 |

| 2 | p-Dibutylaminobenzaldehyde | EtOH/H<sub>2</sub>O | 70°C | 60–70 |

Table 2. Spectroscopic characterization data.

| Technique | Key Data |

|---|---|

| UV-Vis (λ<sub>abs</sub>) | 452 nm |

| Fluorescence (λ<sub>em</sub>) | 500 nm |

| <sup>1</sup>H NMR | δ 8.9 (pyridinium), 7.8–7.6 (styryl) |

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-triethylammoniopropyl)-4-(p-dibutylamino-styryl) pyridinium dibromide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions, potentially altering its electronic properties.

Reduction: Reduction reactions could modify the styryl or pyridinium components.

Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or nucleophiles for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, potentially leading to derivatives with modified functional groups or altered electronic properties.

Applications De Recherche Scientifique

Basic Information

- Chemical Name : N-(3-triethylammoniopropyl)-4-(4-(dibutylamino)styryl)pyridinium dibromide

- CAS Number : 149838-22-2

- Molecular Formula : C30H49Br2N3

- Molecular Weight : 611.54 g/mol

- Appearance : Dark red solid

- Solubility : Soluble in DMSO, virtually nonfluorescent in aqueous media but becomes fluorescent upon membrane incorporation.

Structure

FM1-43 consists of a lipophilic tail linked to a positively charged head through a double-bond bridge, contributing to its amphiphilic nature. This structure facilitates its interaction with cell membranes, allowing for effective labeling and visualization.

Neuroscience

FM1-43 is primarily used in neuroscience to study synaptic vesicle recycling. It labels the outer leaflet of the plasma membrane, enabling researchers to visualize the dynamics of vesicle fusion and endocytosis during neurotransmitter release.

Case Study: Synaptic Vesicle Dynamics

In studies involving hippocampal neurons, FM1-43 was employed to observe the rapid cycling of synaptic vesicles during stimulation. The dye's ability to fluoresce upon incorporation into membranes allowed for real-time imaging of vesicle exocytosis and subsequent endocytosis, providing insights into synaptic plasticity mechanisms.

Cell Membrane Studies

The compound is utilized to investigate membrane properties and dynamics. Its nonfluorescent nature in aqueous solutions reduces background noise, enhancing the clarity of fluorescence microscopy images when incorporated into membranes.

Case Study: Membrane Integrity Assessment

Research has shown that FM1-43 can be used to assess membrane integrity in various cell types. By monitoring fluorescence intensity changes, scientists can determine the effects of different treatments on membrane stability and permeability.

Drug Delivery Systems

FM1-43's lipophilic characteristics have led to its exploration in drug delivery systems. It can be used as a tracer to monitor the delivery of therapeutic agents across cellular membranes.

Case Study: Targeted Drug Delivery

In experiments involving targeted drug delivery to cancer cells, FM1-43 was used to track the uptake of drug-loaded nanoparticles. The fluorescence provided a means to evaluate the efficiency of cellular uptake and localization of therapeutic agents within target cells.

Targeting Mechanism

FM1-43 primarily targets cell membranes and inner membrane organelles. Its mechanism involves reversible incorporation into lipid bilayers, which enhances its fluorescent properties upon binding.

Biochemical Pathways

The primary biochemical pathways affected by FM1-43 include exocytosis and endocytosis processes associated with synaptic vesicles. The compound's lipophilic nature allows it to interact closely with lipid membranes, facilitating its role in visualizing cellular activities.

Storage Conditions

FM1-43 should be stored at -20°C for optimal stability. It is recommended to avoid repeated freeze-thaw cycles to maintain its efficacy.

Mécanisme D'action

The mechanism by which N-(3-triethylammoniopropyl)-4-(p-dibutylamino-styryl) pyridinium dibromide exerts its effects would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biological pathways or chemical reactions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

FM1-43 belongs to the FM (Fei Mao) dye family, which shares a pyridinium core with varying alkyl chains and aromatic substituents. Below is a comparative analysis with its analogs:

Table 1: Structural and Fluorescence Properties

Key Structural Differences:

- FM1-43 vs. FM4-64: FM1-43 has a styryl group with a dibutylamino substituent, whereas FM4-64 contains a hexatrienyl chain with a diethylamino phenyl group. This difference alters membrane affinity and fluorescence emission .

- FM1-43 vs. FM2-10: FM2-10 has a shorter diethylamino group instead of dibutylamino, reducing its lipid bilayer retention time .

Functional and Experimental Comparisons

Membrane Specificity and Staining Efficiency

- FM1-43: Preferentially labels plasma membranes and synaptic vesicles due to its dibutylamino group, which enhances lipophilicity . In mouse motor nerve terminals, FM1-43 intensity correlates with synaptic vesicle density, making it sensitive to changes in vesicle recycling .

- FM4-64 : Binds strongly to vacuolar membranes in yeast and fungal vesicles due to its extended hexatrienyl chain, which penetrates deeper into lipid bilayers . Its near-infrared emission (734 nm) reduces background autofluorescence in thick tissues .

- FM2-10 : Rapidly washes out of membranes, making it suitable for short-term tracking of exocytosis .

Photostability and Fixability

Activité Biologique

N-(3-triethylammoniopropyl)-4-(p-dibutylamino-styryl) pyridinium dibromide, commonly known as FM 1-43 , is a membrane marker widely used in cell biology and neurobiology. This compound is notable for its ability to label active neuronal membranes and study exocytosis, making it a valuable tool in neuroscience research.

- Molecular Formula : C30H49Br2N

- CAS Number : 149838-22-2

- Molar Mass : 561.49 g/mol

- Solubility : Water-soluble, non-fluorescent in aqueous solutions but exhibits strong fluorescence upon binding to membranes.

FM 1-43 operates by integrating into the outer layer of the plasma membrane. When neurons are activated and release neurotransmitters, the dye is internalized within recycled synaptic vesicles, leading to intense fluorescence that can be detected using standard fluorescein optical filters. This property allows researchers to visualize neuronal activity and quantify exocytosis effectively .

1. Neuronal Activity Detection

FM 1-43 is primarily employed to identify actively firing neurons. The dye's fluorescence intensity correlates with the level of neuronal activity, providing insights into synaptic function and neurotransmitter release mechanisms .

2. Exocytosis Quantification

The compound has been instrumental in studying the dynamics of exocytosis in neurons. By monitoring fluorescence changes, researchers can quantify the rate at which neurotransmitters are released during synaptic transmission .

3. Membrane Dynamics Studies

FM 1-43 is also used to investigate membrane dynamics during various cellular processes, including endocytosis and membrane recycling. Its ability to label membranes selectively allows for detailed studies of membrane trafficking in live cells .

Case Studies

Several studies have utilized FM 1-43 to explore various aspects of neuronal function:

- Study on Synaptic Vesicle Recycling : Researchers used FM 1-43 to visualize synaptic vesicle recycling in cultured neurons, revealing critical insights into the mechanisms governing neurotransmitter release and vesicle replenishment.

- Investigating Neuronal Plasticity : In a study examining long-term potentiation (LTP), FM 1-43 was employed to monitor changes in synaptic strength, demonstrating how activity-dependent changes affect synaptic efficacy over time.

Data Table: Fluorescence Properties of FM 1-43

| Parameter | Value |

|---|---|

| Excitation Wavelength | 488 nm |

| Emission Wavelength | 515 nm |

| Fluorescence Quantum Yield | High (specific value not disclosed) |

| Toxicity | Minimal toxicity to cells |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-triethylammoniopropyl)-4-(p-dibutylamino-styryl) pyridinium dibromide, and what are the critical parameters for optimizing yield and purity?

- Methodological Answer : Synthesis typically involves (1) quaternization of the pyridine core with a bromoalkylamine (e.g., 3-bromopropyl-triethylammonium bromide) under reflux in polar aprotic solvents like acetonitrile, and (2) condensation of the styryl group via a Knoevenagel reaction. Key parameters include reaction temperature (70–90°C), stoichiometric control of brominating agents, and purification via recrystallization from ethanol/water mixtures to remove unreacted intermediates . Yield optimization requires inert atmosphere conditions to prevent oxidation of the styryl moiety.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how can researchers interpret key spectral data?

- Methodological Answer :

- 1H/13C NMR : Confirm quaternization via downfield shifts of pyridinium protons (δ 8.5–9.5 ppm) and styryl vinyl protons (δ 6.5–7.5 ppm). Triethylammoniopropyl groups show characteristic triplet signals for N-CH2 protons (δ 3.2–3.5 ppm).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M-Br]+ ion for pyridinium core).

- Elemental Analysis : Ensure <1% deviation in C/H/N/Br content.

- X-ray Crystallography : Resolve ambiguities in stereochemistry and counterion positioning .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to elucidate the electronic properties and potential applications of this compound in optoelectronic materials?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model HOMO-LUMO gaps, predicting absorption/emission wavelengths. Compare with experimental UV-Vis (λmax ~450–500 nm) and fluorescence spectra.

- Molecular Dynamics (MD) : Simulate aggregation behavior in solvents to optimize thin-film morphology for organic electronics.

- ICReDD Workflow : Combine quantum chemical reaction path searches with high-throughput screening to identify optimal synthetic modifications (e.g., substituent effects on charge transport) .

Q. What strategies are recommended for resolving contradictions in photophysical data (e.g., fluorescence quantum yield variations) observed across different studies?

- Methodological Answer :

- Controlled Environment Studies : Standardize solvent polarity, oxygen content, and excitation wavelengths. For example, quantum yields may drop in polar solvents due to twisted intramolecular charge transfer (TICT) states.

- Time-Resolved Spectroscopy : Use transient absorption to distinguish between radiative/non-radiative decay pathways.

- HPLC-PDA Purity Checks : Correlate impurities (e.g., unreacted dibutylamine) with reduced quantum efficiency .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and stability profiles of this compound?

- Methodological Answer :

- Solubility : Perform systematic studies using Hansen solubility parameters (HSPs) in varying solvent mixtures (e.g., DMSO/water gradients). Note that hygroscopic counterions (Br-) may alter solubility over time.

- Stability : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring. Oxidative degradation of the styryl group is a common instability factor.

- Cross-Study Comparison : Normalize experimental conditions (e.g., temperature, ionic strength) to isolate variables .

Experimental Design Considerations

Q. What are the best practices for designing kinetic studies to probe the compound’s reactivity in aqueous vs. non-aqueous media?

- Methodological Answer :

- Pseudo-First-Order Conditions : Use excess nucleophiles (e.g., thiols) in buffered solutions (pH 7.4) to track pyridinium ring-opening kinetics via UV-Vis.

- Stopped-Flow Techniques : Resolve fast reaction steps (e.g., proton transfer in styryl group activation).

- Arrhenius Analysis : Calculate activation energies (Ea) from rate constants at 25–60°C to infer mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.